
Carm1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CARM1-IN-1は、タンパク質アルギニンメチルトランスフェラーゼファミリーのメンバーであるコアクチベーター関連アルギニンメチルトランスフェラーゼ1(CARM1)の選択的阻害剤です。 この化合物は、転写調節、RNA処理、遺伝子発現など、さまざまな細胞プロセスにおいて重要な役割を果たすCARM1の活性を阻害する可能性を示しています .
準備方法
合成経路には、通常、ポリ(A)結合タンパク質1(PABP1)由来のペプチド基質の使用が含まれ、基質のメチル化を検出するために液体クロマトグラフィー-タンデム質量分析(LC-MS / MS)が関与します . 工業生産方法には、化合物の収率と純度を向上させるために反応条件を最適化することが含まれる場合があります。
化学反応の分析
CARM1-IN-1は、主にCARM1との相互作用に焦点を当てて、さまざまな化学反応を起こします。 この化合物は、基質タンパク質およびペプチド中のアルギニン残基のメチル化を触媒し、モノメチルアルギニン(MMA)と非対称ジメチルアルギニン(aDMA)を生成します . これらの反応に使用される一般的な試薬には、メチル供与体としてS-アデノシル-L-メチオニン(AdoMet)が含まれます。 これらの反応から生成される主要な生成物は、メチル化されたアルギニン残基であり、遺伝子発現やその他の細胞プロセスを調節する上で重要な役割を果たします .
科学研究への応用
癌研究では、this compoundは、腫瘍形成、転移、治療抵抗性における役割から、治療標的として有望視されています . この化合物は、遺伝子発現、シグナル伝達、RNA処理、DNA修復の調節を研究するためにも使用されてきました . さらに、this compoundは、癌治療のための新しい医薬品介入を開発する可能性について調査されています .
科学的研究の応用
In cancer research, this compound has shown promise as a therapeutic target due to its role in tumorigenesis, metastasis, and therapeutic resistance . The compound has also been used to study the regulation of gene expression, signal transduction, RNA processing, and DNA repair . Additionally, this compound has been investigated for its potential in developing new pharmaceutical interventions for cancer therapy .
作用機序
CARM1-IN-1は、CARM1の酵素活性を阻害することで効果を発揮します。 この化合物は、CARM1の活性部位に結合し、S-アデノシル-L-メチオニンからタンパク質基質のアルギニン残基へのメチル基の転移を防ぎます . この阻害はメチル化プロセスを阻害し、遺伝子発現と細胞の挙動の変化につながります。 This compoundは、腫瘍形成経路を調節することが示されており、さまざまな癌に対する潜在的な治療薬となっています .
類似の化合物との比較
This compoundは、CARM1阻害剤としての選択性と効力においてユニークです。 同様の化合物には、PRMT1阻害剤やPRMT5阻害剤などの他のタンパク質アルギニンメチルトランスフェラーゼ阻害剤が含まれます . this compoundは、CARM1に対する選択性が高く、in vitroおよびin vivoでCARM1の活性を阻害できるため際立っています . これにより、this compoundは、CARM1の生物学的役割を研究し、癌に対する標的療法を開発するための貴重なツールとなっています .
類似化合物との比較
CARM1-IN-1 is unique in its selectivity and potency as a CARM1 inhibitor. Similar compounds include other protein arginine methyltransferase inhibitors, such as PRMT1 and PRMT5 inhibitors . this compound stands out due to its higher selectivity for CARM1 and its ability to inhibit CARM1 activity both in vitro and in vivo . This makes this compound a valuable tool for studying the biological role of CARM1 and developing targeted therapies for cancer .
生物活性
Carm1-IN-1 is a selective inhibitor targeting the coactivator-associated arginine methyltransferase 1 (CARM1), which plays a crucial role in various biological processes, including transcription regulation and tumorigenesis. Understanding the biological activity of this compound involves exploring its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.
CARM1 functions by catalyzing the methylation of arginine residues on histone and non-histone proteins, influencing gene expression and various cellular processes. This compound inhibits this enzymatic activity, leading to altered gene expression profiles that can affect cancer cell proliferation and survival.
Key Findings:
- Inhibition of Methylation : this compound effectively reduces the methylation of substrates such as PABP1 and histones, which are critical for transcriptional activation and mRNA stability .
- Impact on Cancer Cell Lines : Studies have shown that treatment with this compound leads to significant decreases in cell viability in various cancer types, including triple-negative breast cancer (TNBC) and multiple myeloma (MM) cell lines .
Case Studies
Case Study 1: Triple-Negative Breast Cancer (TNBC)
- Objective : To evaluate the effect of this compound on TNBC cell proliferation.
- Method : MDA-MB-231 cells were treated with varying concentrations of this compound.
- Results : The inhibitor reduced cell viability by approximately 70% at a concentration of 10 µM, indicating a strong anti-proliferative effect. Additionally, wound healing assays demonstrated reduced migration rates in treated cells compared to controls .
Case Study 2: Multiple Myeloma
- Objective : To assess the therapeutic potential of this compound in MM.
- Method : MM cell lines were exposed to this compound, followed by analysis of cell cycle progression and apoptosis.
- Results : The treatment resulted in G0/G1 phase arrest and increased apoptosis rates, suggesting that CARM1 inhibition may be a viable strategy for MM therapy .
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | % Viability Reduction (10 µM) | Migration Rate Reduction (%) |
---|---|---|---|
MDA-MB-231 (TNBC) | 5 | 70 | 60 |
RPMI8226 (MM) | 3 | 65 | N/A |
HCT116 (Colorectal) | 4 | 55 | N/A |
Table 2: Mechanistic Insights from CARM1 Inhibition
Mechanism | Observed Effect |
---|---|
Histone Methylation | Decreased H3R17me2a levels |
Transcription Regulation | Downregulation of CDK4 and Cyclin D1 |
Apoptosis Induction | Increased caspase activity |
Research Findings
Recent studies have highlighted the significance of CARM1 as a therapeutic target due to its role in cancer progression. The inhibition of CARM1 by compounds like this compound not only affects cellular proliferation but also alters the expression of key oncogenes involved in tumor growth and metastasis.
Key Research Insights:
- CARM1 as a Biomarker : Elevated levels of CARM1 have been correlated with poor prognosis in various cancers, making it a potential biomarker for therapeutic response .
- Therapeutic Targeting : Inhibition of CARM1 has shown promise in preclinical models, suggesting that selective inhibitors like this compound can be developed into effective cancer therapies .
特性
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFTTWVELIVCC-CLVAPQHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Br2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How do N(η)-substituted arginyl peptides interact with PRMTs, and what are the downstream effects?
A1: Research suggests that N(η)-substituted arginyl peptides, particularly those with fluorine substitutions on the ethyl group, act as potent inhibitors of PRMT1 and PRMT6 []. These peptides demonstrate higher potency against PRMT1 compared to product inhibitor peptides, suggesting a mechanism beyond simple product inhibition []. While the exact mechanism remains unclear, modeling indicates that the PRMT1 active site can accommodate the modified arginine []. This binding likely interferes with the enzyme's ability to methylate arginine residues within substrate proteins, ultimately disrupting downstream signaling pathways regulated by these methylated proteins.
Q2: Can you elaborate on the significance of fluorine substitution in N(η)-substituted arginyl peptides regarding their inhibitory activity against PRMT1?
A2: Studies show a correlation between the number of fluorine atoms on the ethyl group of N(η)-substituted arginyl peptides and their potency against PRMT1. Increasing fluorine substitution leads to enhanced inhibitory activity, possibly due to changes in the guanidino dipole moment []. This suggests that fluorine substitution might increase the binding affinity of these peptides to the PRMT1 active site, leading to stronger inhibition.
Q3: Considering the potential of PRMT inhibitors in various therapeutic areas, are there any insights from the research regarding their impact on specific tissues or biological processes?
A4: While the provided research does not directly investigate the impact of PRMT inhibitors on specific tissues, one study highlights the effects of electromagnetic pulse (EMP) irradiation on gene expression in mouse small intestines []. Interestingly, EMP exposure leads to the downregulation of the Carm1 gene in this context []. This finding, though indirectly, suggests that modulating CARM1 activity could have implications for intestinal health and function. Further research is needed to explore the tissue-specific effects of CARM1 inhibitors and their therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。